2-(Trifluoromethyl)naphthalene-3-carboxylic acid
Description
2-(Trifluoromethyl)naphthalene-3-carboxylic acid is a fluorinated aromatic carboxylic acid featuring a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position. The trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's metabolic stability, lipophilicity, and binding affinity in pharmaceutical applications. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeted drugs due to its unique physicochemical properties .
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-6-8-4-2-1-3-7(8)5-9(10)11(16)17/h1-6H,(H,16,17) |
InChI Key |
KBPDBCYMCFVLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of Sodium Naphtholate : 2-(Trifluoromethyl)-1-naphthol is treated with NaOH or KOH to form the corresponding phenoxide.
-
Carboxylation : The phenoxide reacts with CO₂ at elevated temperatures (120–150°C) and pressures (5–15 atm), yielding the carboxylic acid at the ortho position relative to the hydroxyl group.
Optimization of Reaction Conditions
Key parameters include:
-
Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance phenoxide stability.
-
Temperature : Yields improve at 130–140°C, though higher temperatures risk decarboxylation.
Table 1: Kolbe-Schmitt Reaction Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 130–140°C | 60–75 |
| CO₂ Pressure | 10–12 atm | 70 |
| Solvent | THF | 65 |
Oxidation of Alkyl-Substituted Precursors
Oxidation of 3-methyl-2-(trifluoromethyl)naphthalene provides a direct route to the carboxylic acid. Cobalt and manganese catalysts are effective for this transformation.
Cobalt/Manganese-Catalyzed Oxidation
-
Substrate : 3-Methyl-2-(trifluoromethyl)naphthalene.
-
Catalyst System : Co(OAc)₂/Mn(OAc)₂ (molar ratio 1:2).
-
Oxidant : Molecular oxygen or tert-butyl hydroperoxide (TBHP).
Mechanistic Insight : The methyl group undergoes sequential oxidation via a radical pathway, forming the carboxylic acid. The trifluoromethyl group’s electron-withdrawing nature slows oxidation, necessitating prolonged reaction times (24–48 hr).
Table 2: Oxidation Efficiency with Different Catalysts
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Co/Mn | 90 | 36 | 68 |
| Mn(OAc)₃ | 100 | 48 | 55 |
| Method | Catalyst | Yield (%) |
|---|---|---|
| Ullmann | CuI | 45 |
| Pd/BINAP | Pd⁰ | 58 |
Nucleophilic Trifluoromethylation Strategies
The Ruppert-Prakash reagent (TMSCF₃) introduces CF₃ groups under basic conditions.
Directed Ortho-Metalation
-
Lithiation : 3-Bromo-2-naphthoic acid treated with LDA at −78°C.
-
Trifluoromethylation : Quenching with TMSCF₃ yields the CF₃-substituted product.
Challenges : Competing proto-debromination reduces yields (30–40%).
Acid Chloride Intermediate Hydrolysis
Thionyl Chloride Mediated Chlorination
-
Substrate : 3-Carboxy-2-(trifluoromethyl)naphthalene.
-
Chlorination : SOCl₂ in THF at 50°C (2 hr) forms the acid chloride.
-
Hydrolysis : H₂O/NaOH converts the chloride to the carboxylic acid (quantitative yield).
Table 4: Acid Chloride Synthesis Conditions
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 50 | 2 | 95 |
| Toluene | 80 | 3 | 88 |
Comparative Analysis of Synthetic Routes
Table 5: Route Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Kolbe-Schmitt | Direct carboxylation | Requires high-pressure CO₂ | 65–70 |
| Oxidation | Simple substrates | Slow reaction kinetics | 55–68 |
| Cross-Coupling | Modular CF₃ introduction | Catalyst cost | 45–58 |
| Acid Chloride | High yields | Multi-step synthesis | 95 |
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(Trifluoromethyl)naphthalene-3-carboxylic acid serves as a versatile building block for creating more complex molecules. It is employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology
This compound has garnered attention for its potential biological activities, including:
- Antimicrobial Properties : In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Anticancer Activity : It has been investigated for its potential as an enzyme inhibitor in cancer signaling pathways. The trifluoromethyl moiety may stabilize interactions with active sites of kinases, leading to effective inhibition .
Medicine
The therapeutic potential of this compound is being explored in various disease contexts. Its derivatives may act as enzyme inhibitors or receptor modulators, making them candidates for drug development aimed at treating inflammatory diseases and cancer .
Anticancer Potential
In studies focusing on anticancer properties, this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity that warrants further investigation into its mechanisms and potential therapeutic uses .
Antimicrobial Efficacy
The compound has shown promising results in antimicrobial assays. Its activity against bacterial strains suggests it could be developed into new antimicrobial agents. The observed MIC values indicate that it effectively disrupts bacterial cell membranes or interferes with essential metabolic pathways .
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)naphthalene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy. The carboxylic acid group can form hydrogen bonds with target proteins, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The trifluoromethyl group is a strong electron-withdrawing substituent, which increases the acidity of the carboxylic acid group compared to electron-donating or neutral substituents. Below is a comparison with similar naphthalene-based carboxylic acids:
*Estimated based on analogous trifluoromethyl-substituted aromatic acids.
Key Observations :
- The trifluoromethyl group lowers the pKa of the carboxylic acid by ~1–1.5 units compared to hydroxyl or amino substituents, enhancing its solubility in polar solvents under physiological conditions.
- Increased lipophilicity (logP) due to -CF₃ improves membrane permeability, making it advantageous in drug design .
Biological Activity
2-(Trifluoromethyl)naphthalene-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, impart distinctive biological activities that are of significant interest for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H7F3O2
- Molecular Weight : 252.18 g/mol
- CAS Number : 405-72-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may lead to improved binding affinity to target proteins.
- Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer signaling pathways. The trifluoromethyl moiety may stabilize interactions with the active sites of these enzymes, leading to effective inhibition.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Anticancer Potential :
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . This suggests a potential role in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7 cells) | |
| Antimicrobial | MIC = 32-64 µg/mL | |
| Enzyme Inhibition | Moderate inhibition |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with related compounds:
Table 2: Comparison of Trifluoromethylated Compounds
Q & A
Q. What are the recommended methods for synthesizing 2-(trifluoromethyl)naphthalene-3-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, such as coupling trifluoromethyl-containing intermediates with naphthalene precursors. For example, ethyl ester derivatives of trifluoromethylpyrimidine or pyridine carboxylic acids are synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) and palladium catalysts . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement. LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) are used to verify intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For instance, naphthalene derivatives with trifluoromethyl groups exhibit distinct retention times (e.g., 2.679 minutes under specific HPLC conditions) and UV maxima (e.g., 238–330 nm) . LCMS confirms molecular weight (e.g., m/z 757 [M+H]+ for complex intermediates) , while spectroscopic methods (NMR, IR) validate functional groups. Molar extinction coefficients (logε) at specific wavelengths (e.g., 293.1 nm) further aid in quantification .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Stability studies recommend storing the compound in anhydrous environments at 2–8°C to prevent hydrolysis of the trifluoromethyl or carboxylic acid groups . Long-term stability should be monitored via periodic HPLC analysis to detect degradation products, such as decarboxylated or hydrolyzed derivatives.
Advanced Research Questions
Q. How can researchers resolve contradictory data in toxicity studies involving trifluoromethyl-substituted naphthalenes?
Discrepancies in toxicity profiles (e.g., genotoxicity vs. non-genotoxic effects) require rigorous dose-response analyses across multiple models. For example, in vitro assays (Ames test, micronucleus assay) should be paired with in vivo rodent studies to assess metabolic activation . Environmental exposure assessments (e.g., bioaccumulation potential via logP calculations) and epidemiological data can clarify human health risks .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in drug design?
SAR studies benefit from systematic substitution of the trifluoromethyl group and naphthalene core. For instance, replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) and analyzing changes in receptor binding affinity (e.g., via surface plasmon resonance) can identify critical pharmacophores . Computational modeling (docking, DFT) further predicts interactions with biological targets, such as enzymes or transcription factors .
Q. How can researchers assess the environmental persistence and biodegradation pathways of this compound?
Aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines are recommended. Metabolite identification via high-resolution mass spectrometry (HRMS) can reveal intermediates, such as hydroxylated or defluorinated derivatives . Environmental half-life (t½) in water or soil is calculated using first-order kinetics under controlled pH and temperature conditions .
Q. What methodologies are suitable for investigating the compound’s role in protein interaction studies?
Photoaffinity labeling using analogs (e.g., diazirine-containing derivatives) enables covalent binding to target proteins. After UV irradiation, labeled proteins are enriched via affinity chromatography and identified using tryptic digest-LCMS/MS . Competitive binding assays with fluorophore-conjugated derivatives (e.g., FITC-labeled analogs) quantify binding constants (Kd) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
